3-(trifluoromethyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(trifluoromethyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that features a trifluoromethyl group and a pyrazolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with thiocarbonyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents such as DMF or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce corresponding amines .
Scientific Research Applications
3-(trifluoromethyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A related compound with similar structural features but lacking the triazolo[3,4-b][1,3,4]thiadiazole moiety.
3-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)hydrazono]pentane-2,4-dione: Another compound with a pyrazolyl group but different functional groups.
1,3,5-trimethyl-1H-pyrazole-4-boronic acid pinacol ester: A boronic acid derivative with a pyrazolyl group.
Uniqueness
The uniqueness of 3-(trifluoromethyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its combination of the trifluoromethyl group and the triazolo[3,4-b][1,3,4]thiadiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C10H9F3N6S |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
3-(trifluoromethyl)-6-(1,3,5-trimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H9F3N6S/c1-4-6(5(2)18(3)16-4)7-17-19-8(10(11,12)13)14-15-9(19)20-7/h1-3H3 |
InChI Key |
UEPVIEJBZIKFHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NN3C(=NN=C3S2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.